molecular formula C8H12O3 B141797 Methyl 2-(3-oxocyclopentyl)acetate CAS No. 2630-38-8

Methyl 2-(3-oxocyclopentyl)acetate

Cat. No. B141797
CAS RN: 2630-38-8
M. Wt: 156.18 g/mol
InChI Key: CPXMFVOUUXTIOH-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxocyclopentyl)acetate is a chemical compound that is part of a broader class of organic molecules known for their cyclopentyl structure with a ketone functional group (3-oxo) and an ester group (acetate). This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products.

Synthesis Analysis

The synthesis of related cyclopentyl acetate compounds has been explored through various methods. For instance, a short asymmetric synthesis of a silyl-protected cyclopentyl acetate derivative was achieved from norbornene using a palladium-catalyzed asymmetric hydrosilation followed by a series of reactions including a Baeyer-Villiger oxidation and silyl protection, yielding the chiral intermediate with good enantioselectivity . Another approach for synthesizing 3-oxocyclopentene derivatives involved the conversion of methyl furylcarbinols through a ZnCl2-catalyzed molecular rearrangement, demonstrating the versatility of transition metal-catalyzed reactions in forming cyclopentyl structures .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(3-oxocyclopentyl)acetate can be characterized using various spectroscopic techniques. For example, a related compound, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, was characterized by IR, 1H NMR, and 13C NMR spectroscopy. Additionally, computational methods such as density functional theory (DFT) were employed to calculate molecular geometry, vibrational frequencies, and other properties, which showed good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of cyclopentyl acetate derivatives can be quite diverse. For instance, the C-methylation of cyclopentyl acetate enolates was investigated, revealing that methylation proceeded with varying degrees of selectivity influenced by steric effects and the presence of substituents, which could be applied to the synthesis of complex molecules like nephromopsinic acid . Another study demonstrated the regioselective addition of aromatic amines to the activated exocyclic C=C bond of indolylidene acetate esters, which could be relevant for functionalizing the cyclopentyl acetate core .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(3-oxocyclopentyl)acetate and related compounds can be inferred from experimental and computational studies. For example, the crystal structure of a related compound, methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, was determined by X-ray diffraction, revealing details about bond lengths and angles as well as intramolecular and intermolecular hydrogen bonding . Theoretical studies on another related compound provided insights into local and global chemical activities, electrophilic and nucleophilic nature, and non-linear optical behaviors .

Scientific Research Applications

Methyl 2-(3-oxocyclopentyl)acetate is a compound closely related to methyl dihydrojasmonate, sharing similarities in structure and odor, and has applications in perfumery. The new syntheses of related compounds such as dihydrojasmone and methyl dihydrojasmonate highlight the relevance of methyl 2-(3-oxocyclopentyl)acetate in the synthesis of fragrance compounds (Ravid & Ikan, 1975).

The compound also plays a role in organic synthesis, where it can undergo regioselective addition reactions. For instance, methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines to give products of regioselective addition at the α-position of the activated exocyclic C=C bond, leading to methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).

In another study, the stereoselectivity of the C-methylation of oxolanyl and cyclopentyl acetate enolates was investigated, which is crucial for the synthesis of compounds such as (+)-nephromopsinic acid. This research provides insights into the factors influencing stereoselectivity in organic synthesis, which is vital for the production of enantiomerically pure compounds (Mulzer et al., 2005).

Furthermore, the compound is involved in the synthesis of new heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, demonstrating its utility as a building block in heterocyclic chemistry. This application underlines the versatility of methyl 2-(3-oxocyclopentyl)acetate in facilitating the construction of complex organic molecules (Prezent et al., 2016).

Safety And Hazards

“Methyl 2-(3-oxocyclopentyl)acetate” is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(3-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMFVOUUXTIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463262
Record name Methyl 2-(3-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-oxocyclopentyl)acetate

CAS RN

2630-38-8, 34130-51-3
Record name Methyl 2-(3-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-oxocyclopentyl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1000 mL flask was charged with dimethyl 2-(3-oxocyclopentyl)malonate (329.1 g, 1536 mmol), and dodecanedioic acid (283 g, 1229 mmol). The mixture was heated (210° C., oil bath) under a nitrogen atmosphere for 20 hrs, then distilled (˜1 torr, 180° C. oil bath) to give the title compound (170.4 g, 1091 mmol, 71.0% yield) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ ppm 3.68 (3 H, s), 2.55-2.66 (1 H, m), 2.40-2.51 (3 H, m), 2.27-2.35 (1 H, m), 2.13-2.26 (2 H, m), 1.87 (1 H, ddd, J=18.23, 10.30, 1.37 Hz), 1.53-1.63 (1 H, m). 13C NMR (126 MHz, CDCl3) δ ppm 218.36, 172.58, 51.78, 44.70, 39.53, 38.40, 33.52, 29.31.
Quantity
329.1 g
Type
reactant
Reaction Step One
Quantity
283 g
Type
reactant
Reaction Step One
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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